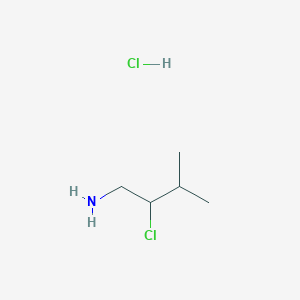

2-Chloro-3-methylbutan-1-amine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Chloro-3-methylbutan-1-amine;hydrochloride is a chemically differentiated building block for organic synthesis and medicinal chemistry, specifically for the preparation of drug candidates containing hindered amine motifs .

Synthesis Analysis

The synthesis of 2-Chloro-3-methylbutan-1-amine;hydrochloride is traditionally challenging. It is used as a building block for organic synthesis and medicinal chemistry .Molecular Structure Analysis

The molecular structure of 2-Chloro-3-methylbutan-1-amine;hydrochloride is represented by the InChI code:1S/C5H12ClN.ClH/c1-4(2)5(6)3-7;/h4-5H,3,7H2,1-2H3;1H . The molecular weight is 158.07 .

Applications De Recherche Scientifique

Kinetics of Amination Reactions

The kinetics of amination reactions involving chloromethylated polystyrene with amines like 2-aminobutanol have been studied, showing variations in rate constants based on the degree of amination. This research is significant for understanding the reactivity and interaction mechanisms in polyelectrolytes, which can be relevant to the synthesis and modification of polymeric materials (Kawabe & Yanagita, 1971).

Conformational Analysis

Studies on the molecular equilibrium conformation of compounds like (CH3)3M, which include amine structures similar to 2-Chloro-3-methylbutan-1-amine, provide insights into the structural behavior of these molecules. Such analyses are crucial for understanding molecular interactions and designing more effective compounds in various chemical applications (Corosine et al., 1973).

Catalysis in Chemical Synthesis

The use of catalysts like Ru in the hydrogenation–decarbonylation of amino acids to produce primary amines, including compounds similar to 2-Chloro-3-methylbutan-1-amine, demonstrates the potential of these amines in bio-based chemical production. This research highlights the role of catalysis in developing sustainable and efficient synthetic pathways (Verduyckt et al., 2017).

Interactions with Other Chemicals

Research on the excess volume of mixing for amine isomers with chloroform sheds light on the complex formation between amine and chloroform molecules, indicating significant applications in solution chemistry and material science (Pathak et al., 1987).

Synthesis of Amino Derivatives

The reaction of halo-epoxybutanes with secondary amines to produce amino derivatives, including structures related to 2-Chloro-3-methylbutan-1-amine, is key for synthesizing a wide range of organic compounds, useful in pharmaceuticals, agrochemicals, and material science (Gevorkyan et al., 1983).

Safety and Hazards

Propriétés

IUPAC Name |

2-chloro-3-methylbutan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12ClN.ClH/c1-4(2)5(6)3-7;/h4-5H,3,7H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCXXKYVNNQCYKC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13Cl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3-methylbutan-1-amine;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

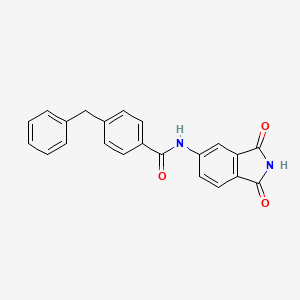

![N-(4-methoxyphenyl)-2-[(2-methylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2355427.png)

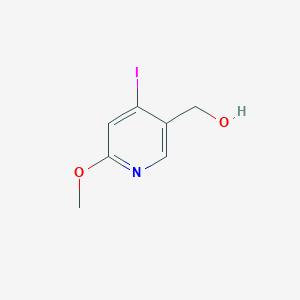

![4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B2355428.png)

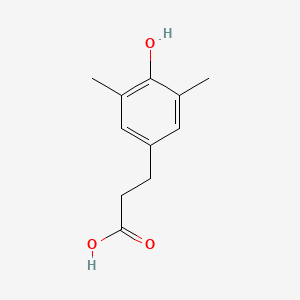

![4-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butanehydrazide](/img/structure/B2355431.png)

![(Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-(cyclohexylamino)-2-oxoethyl)thio)acetamide](/img/structure/B2355434.png)

![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-phenylcyclopropanecarboxamide](/img/structure/B2355435.png)

![(Z)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2355436.png)

![N-[(3-Pyridin-3-ylphenyl)methyl]prop-2-enamide](/img/structure/B2355441.png)

![3,5-dinitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2355446.png)